4-Methylhexadecane
Overview
Description
- 4-Methylhexadecane, with the molecular formula C<sub>17</sub>H<sub>36</sub> , is an organic compound.
- It belongs to the class of alkanes and is also known as hexadecane, 4-methyl .
Synthesis Analysis
- The synthesis of 4-Methylhexadecane involves multi-step reactions. One common method includes:
- nBuLi / diethyl ether : Initiates the reaction.
- H<sub>2</sub> / Pd-C / ethanol : Reduces the compound to form 4-Methylhexadecane.
Molecular Structure Analysis
- The chemical structure of 4-Methylhexadecane is a straight-chain alkane with a methyl group attached to the 4th carbon atom.
Chemical Reactions Analysis
- 4-Methylhexadecane can undergo combustion reactions with oxygen to produce carbon dioxide and water.
- It can also participate in substitution reactions with halogens.
Physical And Chemical Properties Analysis
- Density : 0.8±0.1 g/cm³
- Boiling Point : 296.3±7.0 °C
- Flash Point : 104.7±11.4 °C
- Molar Refractivity : 80.8±0.3 cm³
- Surface Tension : 27.0±3.0 dyne/cm
Scientific Research Applications
Oxidation Processes and Antioxidants
Brown and Fish (1969) explored the oxidation of 2-methylhexadecane, a compound structurally similar to 4-methylhexadecane, focusing on how the hydroperoxide chain mechanism describes the oxidation of high molecular weight alkanes. This research is crucial for understanding the oxidative stability and potential antioxidant requirements of long-chain alkanes like 4-methylhexadecane (Brown & Fish, 1969).
Pheromone Research
Roelofs and Cardé (1971) discovered that 2-methylheptadecane, a compound closely related to 4-methylhexadecane, acts as a sex pheromone in various species of tiger moths. This insight is significant for understanding the ecological and behavioral roles of similar hydrocarbons, including 4-methylhexadecane, in insect communication (Roelofs & Cardé, 1971).
Biodiesel Research
Bai, Wang, and Wang (2021) developed a biodiesel surrogate fuel mechanism that includes n-hexadecane, a compound structurally similar to 4-methylhexadecane. This research aids in the development of renewable energy sources and provides insights into the combustion behavior of compounds like 4-methylhexadecane (Bai, Wang, & Wang, 2021).
Synthesis of Insect Pheromones
Brenna et al. (2017) conducted a study on the synthesis of 4-Methylheptan-3-ol, a compound with structural similarities to 4-methylhexadecane, highlighting its application in integrated pest management as an insect pheromone. This work underscores the potential of synthesizing related compounds for ecological and agricultural purposes (Brenna et al., 2017).
Iso-Alkanes Biodegradation
Abu Laban et al. (2015) studied the methanogenic biodegradation of iso-alkanes, including 4-methylheptane, which shares similarities with 4-methylhexadecane. This research provides insights into the environmental fate and biodegradation processes of iso-alkanes, which are important for understanding the ecological impact of these compounds (Abu Laban et al., 2015).
Safety And Hazards
- 4-Methylhexadecane is considered hazardous due to its flammability and toxicity.
- It can cause skin and eye irritation.
- Proper precautions should be taken during handling.
Future Directions
- Research on 4-Methylhexadecane’s applications and potential uses in various fields is ongoing.
- Further studies may explore its environmental impact and potential industrial applications.
Remember that safety precautions should always be followed when handling any chemical compound. 🧪🔬
properties
IUPAC Name |
4-methylhexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h17H,4-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPYGSHKSWUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947980 | |
Record name | 4-Methylhexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylhexadecane | |
CAS RN |
25117-26-4 | |
Record name | 4-Methylhexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25117-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylhexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylhexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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